![molecular formula C13H18N2O B7574588 N-[3-(pyrrolidin-1-ylmethyl)phenyl]acetamide](/img/structure/B7574588.png)
N-[3-(pyrrolidin-1-ylmethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(pyrrolidin-1-ylmethyl)phenyl]acetamide, also known as N-phenylacetyl-L-prolylglycine ethyl ester (or Noopept), is a synthetic nootropic drug that was developed in Russia in the 1990s. It belongs to the racetam family of nootropics and is known for its cognitive enhancing effects.
Wirkmechanismus
The exact mechanism of action of Noopept is not fully understood. It is believed to work by modulating the activity of various neurotransmitters in the brain, including acetylcholine, glutamate, and dopamine. It also has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons.
Biochemical and Physiological Effects
Noopept has been shown to have a number of biochemical and physiological effects. It has been shown to increase cerebral blood flow and glucose metabolism in the brain. It also has antioxidant properties and can protect against oxidative stress. In addition, it has been shown to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Noopept in lab experiments is its ability to enhance cognitive function in animal models. This can be useful in studies that require animals to perform cognitive tasks. However, one limitation is that the effects of Noopept may not translate directly to humans, and further studies are needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the study of Noopept. One area of research is the potential use of Noopept in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the development of new analogs of Noopept that may have improved cognitive enhancing effects. Additionally, further studies are needed to determine the long-term safety and efficacy of Noopept in humans.
Synthesemethoden
The synthesis of Noopept involves the reaction of phenylacetic acid with N-tert-butoxycarbonyl-L-prolylglycine ethyl ester in the presence of a coupling agent. The resulting intermediate is then deprotected to yield Noopept.
Wissenschaftliche Forschungsanwendungen
Noopept has been extensively studied for its cognitive enhancing effects. It has been shown to improve memory and learning in animal models and humans. It also has neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-[3-(pyrrolidin-1-ylmethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-11(16)14-13-6-4-5-12(9-13)10-15-7-2-3-8-15/h4-6,9H,2-3,7-8,10H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTZPARCYKDZRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)CN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(pyrrolidin-1-ylmethyl)phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid](/img/structure/B7574525.png)
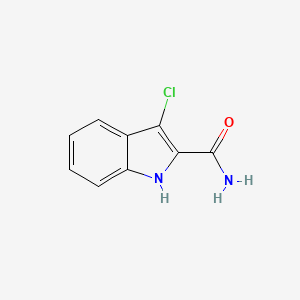
![Methyl 2-[phenyl(2-pyridinyl)methylene]hydrazinecarbodithioate](/img/structure/B7574546.png)
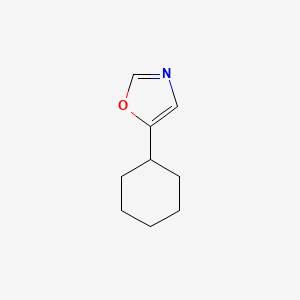
![[2-(Trifluoromethyl)phenyl]methylurea](/img/structure/B7574561.png)
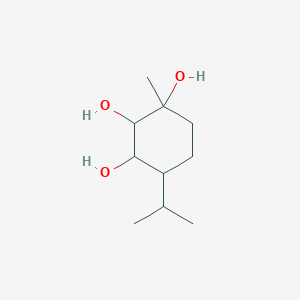


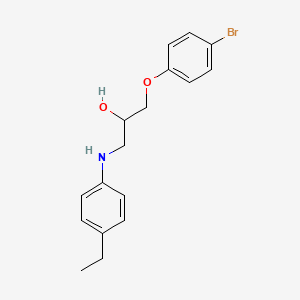

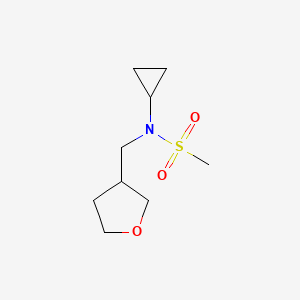
![[4-(3-chlorophenyl)piperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B7574620.png)